molecular formula C18H22N2O6S2 B2896988 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethoxybenzenesulfonamide CAS No. 941899-44-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethoxybenzenesulfonamide

Numéro de catalogue B2896988
Numéro CAS: 941899-44-1
Poids moléculaire: 426.5
Clé InChI: PZSZTHBVCAGHQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Antituberculosis Activity : A study by Ghorab et al. (2017) synthesized a series of compounds structurally inspired by antituberculosis pro-drugs. They found that some compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in treating tuberculosis (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

  • COX-2 Inhibitor for Pain and Arthritis : Hashimoto et al. (2002) developed a series of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including one in clinical trials for rheumatoid arthritis and acute pain, show the role of such chemicals in developing new therapeutic agents (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

  • Cancer Therapeutics : Mun et al. (2012) investigated the structure-activity relationships of arylsulfonamide analogs. They aimed to improve the pharmacological properties of a small molecule HIF-1 pathway inhibitor, which antagonizes tumor growth in cancer models (Mun, Jabbar, Devi, Liu, & Van Meir, 2012).

  • Kynurenine 3-Hydroxylase Inhibitors : A study by Röver et al. (1997) focused on synthesizing N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds showed potential in vitro as high-affinity inhibitors, suggesting possible applications in neurological research (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Pharmacokinetics

The pharmacokinetic properties of this compound are currently unknown . Absorption, distribution, metabolism, and excretion (ADME) properties would need to be studied to understand the compound’s bioavailability and overall pharmacokinetics.

Propriétés

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)18-8-7-15(25-2)12-17(18)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSZTHBVCAGHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethoxybenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.